molecular formula C11H15FN2S B10953027 1-(4-Fluorobenzyl)-3-propylthiourea

1-(4-Fluorobenzyl)-3-propylthiourea

Cat. No.: B10953027
M. Wt: 226.32 g/mol
InChI Key: VRGQDZOYILJMFM-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-N’-propylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of the fluorobenzyl group in this compound imparts unique chemical properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-N’-propylthiourea typically involves the reaction of 4-fluorobenzylamine with propyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of N-(4-Fluorobenzyl)-N’-propylthiourea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-N’-propylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-N’-propylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-N’-propylthiourea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-N’-methylthiourea
  • N-(4-Fluorobenzyl)-N’-ethylthiourea
  • N-(4-Fluorobenzyl)-N’-butylthiourea

Uniqueness

N-(4-Fluorobenzyl)-N’-propylthiourea is unique due to its specific alkyl chain length and the presence of the fluorobenzyl group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15FN2S

Molecular Weight

226.32 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-propylthiourea

InChI

InChI=1S/C11H15FN2S/c1-2-7-13-11(15)14-8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H2,13,14,15)

InChI Key

VRGQDZOYILJMFM-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=S)NCC1=CC=C(C=C1)F

Origin of Product

United States

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